molecular formula C17H21NO B11859745 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one CAS No. 918519-07-0

1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one

Cat. No.: B11859745
CAS No.: 918519-07-0
M. Wt: 255.35 g/mol
InChI Key: ZGRYDUXBLCOVBL-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is an organic compound that belongs to the class of ketones It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a pentanone chain with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes functionalization to introduce a suitable leaving group.

    Alkylation: The functionalized naphthalene is then alkylated with a pentanone derivative under basic conditions.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Dimethylamino)-5-phenylpentan-3-one: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(Dimethylamino)-5-(2-thienyl)pentan-3-one: Contains a thiophene ring instead of a naphthalene ring.

Uniqueness

1-(Dimethylamino)-5-(naphthalen-1-yl)pentan-3-one is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties, making it suitable for certain applications that other similar compounds may not be able to achieve.

Properties

CAS No.

918519-07-0

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-(dimethylamino)-5-naphthalen-1-ylpentan-3-one

InChI

InChI=1S/C17H21NO/c1-18(2)13-12-16(19)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-9H,10-13H2,1-2H3

InChI Key

ZGRYDUXBLCOVBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)CCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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